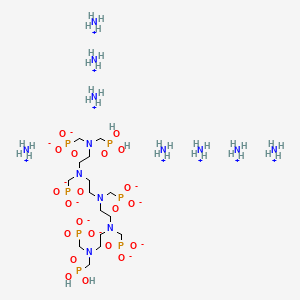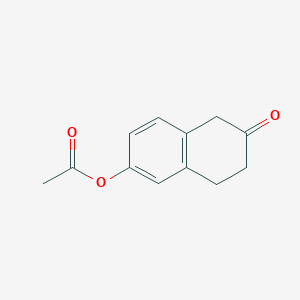
6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, characterized by the presence of an oxo group at the 6th position and an acetate group at the 2nd position of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalene.
Oxidation: The tetrahydronaphthalene is oxidized to introduce the oxo group at the 6th position. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate: Similar structure with an ethyl group instead of an acetate group.
5,6,7,8-Tetrahydro-2-naphthol: Lacks the oxo and acetate groups but shares the tetrahydronaphthalene core.
5,6,7,8-Tetrahydro-2-naphthylamine: Contains an amine group instead of the oxo and acetate groups.
Uniqueness
6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate is unique due to the presence of both the oxo and acetate groups, which confer specific chemical and biological properties
Properties
CAS No. |
90266-13-0 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(6-oxo-7,8-dihydro-5H-naphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H12O3/c1-8(13)15-12-5-3-9-6-11(14)4-2-10(9)7-12/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
SNJJRJNPIURBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(CC(=O)CC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
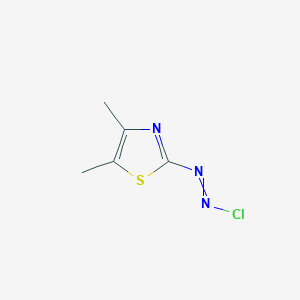
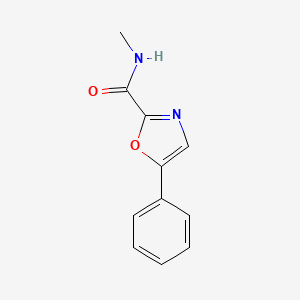
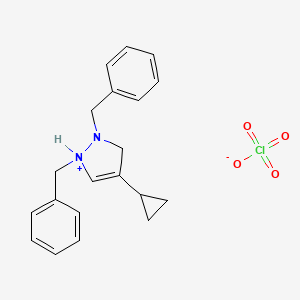
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)

![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)

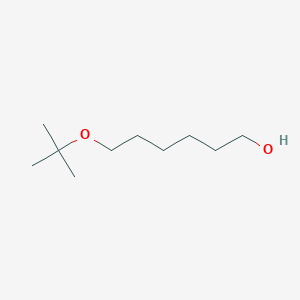

![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
